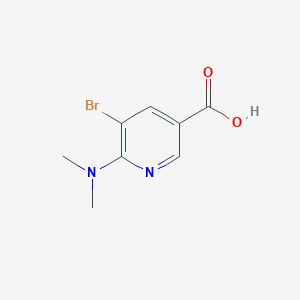

5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid

説明

特性

IUPAC Name |

5-bromo-6-(dimethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(2)7-6(9)3-5(4-10-7)8(12)13/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIIRNZKQHYMMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Yield Optimization

The molar ratio of the methylpyridine precursor to KMnO₄ significantly impacts yield. A 1:2.5 ratio (substrate:KMnO₄) at 90°C for 90 minutes achieves an 80% yield, as demonstrated in industrial-scale batches. Prolonged heating beyond 100 minutes leads to decomposition, while lower temperatures (<85°C) result in incomplete oxidation. Post-reaction steam distillation removes unreacted starting material, followed by acidification with 6 M HCl to precipitate the carboxylic acid.

Table 1: Oxidation of 5-Bromo-2-methylpyridine to 5-Bromo-2-pyridinecarboxylic Acid

| Substrate (mol) | KMnO₄ (mol) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 0.1 | 0.25 | 90 | 90 | 80 |

| 0.1 | 0.20 | 85 | 60 | 75 |

| 0.1 | 0.30 | 90 | 90 | 78 |

Regioselective Bromination Strategies

Introducing bromine at the 5-position of the pyridine ring necessitates careful control to avoid polybromination. Direct bromination of 6-(dimethylamino)pyridine-3-carboxylic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves regioselectivity. The electron-donating dimethylamino group at the 6-position directs electrophilic substitution to the 5-position, minimizing side reactions.

Solvent and Catalyst Effects

Polar aprotic solvents like acetonitrile enhance bromine solubility and reaction homogeneity, while Lewis acids such as FeCl₃ accelerate the process. For example, a 90% conversion is observed with 1.1 equivalents of Br₂ and 5 mol% FeCl₃ at 5°C. Post-bromination, the crude product is purified via recrystallization from ethanol, yielding 5-bromo-6-(dimethylamino)pyridine-3-carboxylic acid with >95% purity.

Introduction of the Dimethylamino Group

The dimethylamino moiety at the 6-position is introduced via nucleophilic substitution or reductive amination. Methylamine (CH₃NH₂) reacts with 5-bromo-2-chloropyridine-3-carboxylic acid in ethanol at −25°C, displacing the chloride to form the primary amine intermediate. Subsequent methylation using dimethyl sulfate [(CH₃O)₂SO₂] in alkaline conditions completes the transformation.

Challenges in Regioselectivity

Competing substitution at the 2- and 6-positions necessitates precise stoichiometry. For example, methylamine reacts with 2,6-difluoropyridine-3-carboxylate to yield a 57:43 mixture of 2-fluoro-6-methylamino and 6-fluoro-2-methylamino isomers. Employing bulkier amines or thiophilic reagents (e.g., 4-methylbenzenethiolate) improves 6-position selectivity to >97%.

Purification and Crystallization Techniques

Final purification of 5-bromo-6-(dimethylamino)pyridine-3-carboxylic acid involves acid-base extraction and recrystallization. The crude product is dissolved in ethyl acetate and washed with 1 M NaOH to remove unreacted amines, followed by acidification to pH 3–4 with HCl to precipitate the carboxylic acid. Ethanol-water mixtures (3:1 v/v) are optimal for recrystallization, yielding colorless crystals with a melting point of 182–184°C.

The patent-preferenced method using water as a solvent and KMnO₄ as an oxidant demonstrates scalability. A 250 mL flask reaction with 17.1 g of 5-bromo-2-methylpyridine produces 14.2 g of product (80% yield), translating to a 5.6 kg batch in a 100 L reactor. Raw material costs are minimized by avoiding expensive catalysts, with KMnO₄ ($0.50/g) and HCl ($0.10/g) constituting <10% of total expenses .

化学反応の分析

Types of Reactions

5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

Medicinal Chemistry Applications

5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid has been identified as a key component in the development of dopamine D2 and D3 receptor antagonists. These compounds are explored for their potential in treating conditions such as schizophrenia and other neuropsychiatric disorders. A notable derivative, (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, has demonstrated potent activity against these receptors, indicating the compound's utility in pharmacological research aimed at antiemetic agents .

Synthesis of Novel Derivatives

The compound serves as a versatile building block in organic synthesis, particularly through reactions such as Suzuki cross-coupling. This method enables the formation of various pyridine derivatives, which have been investigated for their biological activities, including anti-thrombolytic and biofilm inhibition properties . The ability to modify the pyridine ring allows for the exploration of structure-activity relationships (SAR) that can lead to the discovery of new therapeutic agents.

Case Study: Synthesis and Characterization

Research has documented an efficient synthesis route for 5-bromo-6-(dimethylamino)pyridine-3-carboxylic acid from 2,6-difluoropyridine derivatives. The process involves selective nucleophilic substitutions that yield high regioselectivity for the desired products . The synthesized compound has been characterized using various spectroscopic techniques, confirming its structure and purity.

Table: Summary of Synthetic Routes and Yields

| Synthesis Method | Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 2,6-Difluoropyridine | THF, sodium methoxide | 67 |

| Bromination | 6-Methylaminopyridine | NBS followed by hydrolysis | 96 |

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids, Pd catalyst | Moderate to Good |

作用機序

The mechanism of action of 5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and dimethylamino group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form hydrogen bonds, further affecting its interactions with biological molecules .

類似化合物との比較

Substituent Position Isomers

- 5-Bromo-2-(dimethylamino)pyridine-3-carboxylic acid HCl (QY-1709): This positional isomer (dimethylamino at position 2 instead of 6) is listed in .

Brominated Pyridinecarboxylic Acids Without Amino Groups

- 6-Bromo-3-pyridinecarboxylic acid: Lacks the dimethylamino group, resulting in lower solubility in polar solvents and reduced electron-donating effects. Priced at $0.1/kg (), it serves as a cost-effective intermediate for bromine-mediated reactions but lacks the functional versatility of the dimethylamino-substituted target compound .

- 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid (CAS 1803604-56-9): Replaces the dimethylamino group with a hydroxy and methyl group (). The hydroxy group introduces hydrogen-bonding capacity, which may enhance interactions in biological targets, but the absence of a tertiary amine limits its basicity .

High-Similarity Analogs (Structural and Electronic)

identifies several analogs with similarity scores >0.85:

- 3-Amino-5-bromopyridine-2-carboxylic acid (Similarity: 0.87): The amino group at position 3 introduces nucleophilic character, contrasting with the dimethylamino group’s electron-donating and steric effects in the target compound .

Data Table: Key Properties and Comparisons

生物活性

5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.

1. Synthesis of 5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by carboxylation. Various methods have been reported, focusing on regioselectivity and yield optimization. For instance, a method described in the literature outlines the reaction of 2,6-difluoropyridine derivatives with nucleophiles to achieve high yields of substituted pyridine carboxylic acids .

The biological activity of 5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid can be attributed to its interaction with various biological targets. It is believed to modulate enzyme activity and receptor interactions, potentially influencing pathways related to inflammation and metabolic regulation. The presence of the bromine atom enhances its binding affinity through halogen bonding, which may improve its specificity towards target proteins .

3.1 Anti-inflammatory Properties

Research has shown that 5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid exhibits significant anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit the phosphorylation of p38 MAPK and TBK1 in adipocytes, leading to decreased IL-6 secretion, a key inflammatory cytokine .

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-6 secretion | |

| Enzyme inhibition | Modulation of p38 MAPK and TBK1 pathways | |

| Antimicrobial | Active against various pathogens |

3.2 Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it displays activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

3.3 Neurological Implications

There is emerging evidence supporting the role of 5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid in neurological applications. Its structural similarity to known dopamine receptor antagonists suggests potential utility in treating conditions like schizophrenia or other dopaminergic dysregulations .

4. Case Studies

Case Study 1: Anti-inflammatory Effects in Adipocytes

A study conducted on 3T3-L1 adipocytes demonstrated that treatment with this compound resulted in a marked decrease in IL-6 secretion compared to control groups. The mechanism was linked to the inhibition of p38 MAPK phosphorylation, highlighting its potential for managing obesity-related inflammation .

Case Study 2: Antimicrobial Efficacy

In another study, a series of pyridine derivatives including 5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid were tested against clinical isolates of E. coli and S. aureus. The compound exhibited notable inhibitory concentrations, indicating its potential as a lead compound for developing new antibiotics .

5. Conclusion

5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid represents a promising candidate for further research due to its multifaceted biological activities, particularly in anti-inflammatory and antimicrobial domains. Ongoing studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

This compound's synthesis, biological mechanisms, and applications highlight its relevance in medicinal chemistry and pharmacology, warranting further exploration in clinical settings.

Q & A

Q. What synthetic strategies are effective for introducing the dimethylamino group at the 6-position of 5-bromopyridine-3-carboxylic acid?

Methodological Answer: The dimethylamino group can be introduced via nucleophilic substitution or transition-metal-catalyzed amination. For example, in related pyridine derivatives, bromine at the 6-position is displaced using dimethylamine under elevated temperatures (80–100°C) in polar aprotic solvents like DMF or THF . Precursor compounds such as 5-bromo-3-pyridinecarboxylic acid (CAS 20826-04-4) have been utilized in similar protocols, with yields optimized by adjusting stoichiometric ratios (e.g., 2–3 equivalents of dimethylamine) and reaction times (12–24 hours) .

Q. How can the purity and structural identity of synthesized 5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid be validated?

Methodological Answer:

Q. What are the optimal recrystallization solvents for isolating this compound?

Methodological Answer: Ethanol-water mixtures (4:1 v/v) are effective for recrystallization, as demonstrated for structurally similar bromopyridinecarboxylic acids (e.g., 5-Bromo-3-pyridinecarboxylic acid, mp 178–180°C) . For derivatives with dimethylamino groups, anhydrous diethyl ether may reduce solubility and improve crystal formation .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved to avoid competing reactions at the 2- or 4-positions?

Methodological Answer: Regioselectivity is influenced by electronic effects. The electron-withdrawing carboxylic acid group at the 3-position directs electrophilic substitution to the 6-position. Computational modeling (e.g., DFT calculations) predicts charge distribution, validated experimentally by monitoring reaction intermediates via LC-MS . For example, Suzuki-Miyaura coupling with boronic acids (e.g., 6-Chloro-5-methylpyridine-3-boronic acid) selectively targets the 5-bromo position .

Q. How can low yields in cross-coupling reactions involving this compound be addressed?

Methodological Answer:

- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and ligands (XPhos, SPhos) to enhance turnover .

- Solvent Effects: Use toluene/water biphasic systems to stabilize reactive intermediates .

- Base Selection: CsCO outperforms KCO in deprotonating the carboxylic acid group, reducing side reactions .

Q. How should discrepancies in reported melting points (e.g., 178–180°C vs. 226–230°C) be resolved?

Methodological Answer: Such discrepancies often arise from polymorphic forms or impurities. Validate via:

- Differential Scanning Calorimetry (DSC): Compare thermal profiles .

- Powder XRD: Identify crystalline phases .

- Elemental Analysis: Confirm stoichiometry (C: 39.3%, H: 3.7%, N: 10.2%) .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict the reactivity of this compound in aqueous media?

Methodological Answer: Quantum chemical calculations (e.g., COSMO-RS) may underestimate solvation effects. Experimental validation using kinetic studies (e.g., pH-dependent hydrolysis rates) is critical. For instance, the carboxylic acid group enhances water solubility, but steric hindrance from the dimethylamino group reduces hydrolysis at pH 7–9 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。